Boc-Cystamine-Suc-OH

Catalog No.
S2712664
CAS No.
946849-79-2
M.F
C13H24N2O5S2
M. Wt
352.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Cystamine-Suc-OH

CAS Number

946849-79-2

Product Name

Boc-Cystamine-Suc-OH

IUPAC Name

4-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethylamino]-4-oxobutanoic acid

Molecular Formula

C13H24N2O5S2

Molecular Weight

352.46

InChI

InChI=1S/C13H24N2O5S2/c1-13(2,3)20-12(19)15-7-9-22-21-8-6-14-10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18)

InChI Key

ZDIJUJORRFBJFP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCSSCCNC(=O)CCC(=O)O

solubility

not available

Disulfide-Based Self-Immolative Linker:

Boc-Cystamine-Suc-OH, also known as N-(2-(2-(2-(tert-Butyloxycarbonylamino)ethyl)disulfaneyl)ethyl)succinamic acid, functions as a disulfide-based self-immolative linker in scientific research [, ]. These linkers are crucial tools for drug delivery applications, particularly in the field of targeted therapy [].

Targeted Drug Delivery:

Boc-Cystamine-Suc-OH plays a vital role in targeted drug delivery by attaching a therapeutic agent to a carrier molecule. This linkage is stable in the bloodstream but readily cleaved inside the target cell by the reducing environment present in the cytoplasm [, ]. This cleavage triggers a self-immolation process, resulting in the controlled release of the drug molecule within the target cell, minimizing systemic exposure and potential side effects [].

Research Applications:

The unique properties of Boc-Cystamine-Suc-OH make it valuable for various research applications, including:

  • Delivery of cytotoxic drugs: This linker can be employed to deliver potent anticancer drugs specifically to tumor cells, enhancing the efficacy of treatment while reducing off-target toxicity [].
  • Delivery of imaging agents: The linker can be used to conjugate imaging agents with targeting moieties, allowing for the specific visualization of diseased tissues [].
  • Delivery of therapeutic proteins: Boc-Cystamine-Suc-OH holds promise in delivering protein therapeutics, such as enzymes or antibodies, to targeted sites within the body [].

Boc-Cystamine-Suc-OH, chemically known as 2,2'-((1,2-ethanediyl)bis(sulfanyl))bis(1-(tert-butoxycarbonyl)propan-2-ol), is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to cystamine, which is a disulfide compound derived from cysteine. The molecular formula of Boc-Cystamine-Suc-OH is C13H24N2O5S2, and it has a molecular weight of 336.47 g/mol . This compound is notable for its application in peptide synthesis and as a linker in drug development due to the presence of both amine and thiol functionalities.

Boc-Cystamine-Suc-OH itself is not expected to have a specific mechanism of action. It primarily serves as a precursor or building block for the synthesis of more complex molecules with desired biological or chemical properties. The specific mechanism of action of these derived molecules would depend on their individual structures and functionalities.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothes.
  • Follow proper disposal procedures according to local regulations.
Typical of compounds containing thiol and amine groups. Key reactions include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid), yielding free amine functionality which can participate in further coupling reactions .
  • Disulfide Formation: The thiol groups can engage in oxidation reactions to form disulfides, which are important in stabilizing peptide structures .
  • Nucleophilic Substitution: The amine group can react with activated carboxylic acids or their derivatives to form amides, facilitating peptide bond formation .

Boc-Cystamine-Suc-OH exhibits biological relevance primarily through its role as a cysteine derivative. Cysteine and its derivatives are known to participate in various biological processes, including:

  • Antioxidant Activity: Cysteine derivatives can scavenge free radicals and reduce oxidative stress, contributing to cellular protection .
  • Protein Synthesis: The compound's ability to protect cysteine residues during peptide synthesis allows for the formation of biologically active peptides without undesired modifications .
  • Potential Therapeutic

The synthesis of Boc-Cystamine-Suc-OH typically involves the following steps:

  • Protection of Cysteine: The thiol group of cysteine is protected using the Boc group through standard procedures involving tert-butyloxycarbonylation.
  • Formation of Cystamine: Cystamine is synthesized by oxidizing two cysteine molecules, generating the disulfide bond.
  • Coupling with Succinic Acid Derivative: The protected cystamine is then reacted with a succinic acid derivative to form Boc-Cystamine-Suc-OH, often utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction .

Boc-Cystamine-Suc-OH has several applications in scientific research and pharmaceutical development:

  • Peptide Synthesis: It serves as a protecting group for cysteine residues during solid-phase peptide synthesis, enabling the formation of complex peptides without side reactions .
  • Drug Development: The compound can be used as a linker in antibody-drug conjugates (ADCs), enhancing the delivery of therapeutic agents directly to target cells .
  • Bioconjugation: Its reactive thiol groups allow for conjugation with various biomolecules, facilitating studies on protein interactions and cellular mechanisms.

Interaction studies involving Boc-Cystamine-Suc-OH focus on its reactivity with other biomolecules:

  • Peptide Interactions: Research indicates that the incorporation of Boc-Cystamine-Suc-OH into peptides can influence their stability and biological activity by modulating disulfide bond formation .
  • Drug Conjugates: Studies have shown that conjugating drugs via Boc-Cystamine-Suc-OH can improve their pharmacokinetic properties and therapeutic efficacy by enhancing target specificity .

Boc-Cystamine-Suc-OH shares structural characteristics with several related compounds. Here are some similar compounds along with their unique features:

Compound NameStructure FeaturesUnique Aspects
CystamineContains two thiol groupsDirectly involved in redox reactions
N-acetylcysteineContains an acetyl group instead of BocKnown for its mucolytic properties
3-Mercaptopropionic AcidContains a single thiol groupUsed primarily as a chelating agent
Boc-CysteineContains only one thiol groupSimpler structure used mainly for peptide synthesis

Boc-Cystamine-Suc-OH stands out due to its dual thiol functionality combined with the protective Boc group, allowing it to serve specific roles in peptide synthesis and drug development that other compounds may not fulfill effectively.

Evolution from Protein Biochemistry to Synthetic Applications

The utility of disulfide bonds in biological systems was first elucidated through studies on protein folding. In the 1950s, Christian Anfinsen demonstrated that ribonuclease A could spontaneously refold into its native conformation with correct disulfide pairings, highlighting the thermodynamic stability of these bonds in oxidative environments. This discovery laid the groundwork for understanding disulfide exchange mechanisms mediated by enzymes like protein disulfide isomerase (PDI) in eukaryotes and DsbA in Escherichia coli.

By the 1980s, researchers began exploiting disulfide chemistry for synthetic applications. Early work focused on crosslinking antibodies with cytotoxic agents, as seen in maytansinoid conjugates targeting tumor-specific antigens. However, these initial systems suffered from premature payload release due to extracellular disulfide reduction. The introduction of steric hindrance near the disulfide bond in the 2000s—achieved through methyl or cyclopropyl substitutions—markedly improved plasma stability while retaining intracellular activation.

Key Milestones in Disulfide Linker Design

YearAdvancementImpact
1990sThiol-disulfide exchange mechanisms characterizedEnabled rational design of redox-sensitive linkers
2009Recombinant fusion proteins with cleavable disulfide linkersDemonstrated homogeneous product synthesis
2016β-Mercaptoethyl-carbamate self-immolative linkersAchieved tunable drug release kinetics
2022LUMO-guided disulfide bond optimizationEnhanced conjugation specificity and DAR values

Synthetic Pathways for Boc-Cystamine-Suc-OH

Boc-Cystamine-Suc-OH represents a sophisticated bioconjugation reagent with the molecular formula C₁₃H₂₄N₂O₅S₂ and molecular weight of 352.47 g/mol . The compound consists of a tert-butyloxycarbonyl protected cystamine backbone coupled to a succinic acid moiety, creating a versatile disulfide-based linker for peptide synthesis and drug delivery applications . The synthetic pathway involves sequential protection and coupling reactions that require careful optimization to achieve high yields and purity.

The primary synthetic route begins with mono-Boc-cystamine as the starting material, which is synthesized according to established procedures using Boc-anhydride and triethylamine in methanol [3]. Cystamine dihydrochloride undergoes selective mono-protection through controlled addition of di-tert-butyl dicarbonate, with the reaction mixture stirred for approximately twenty minutes to ensure complete conversion while avoiding over-protection [3]. This selective protection step is critical for maintaining one free amino group available for subsequent coupling reactions.

The coupling of succinic anhydride to mono-Boc-cystamine represents the key synthetic transformation for Boc-Cystamine-Suc-OH formation [3]. The reaction involves dissolving mono-Boc-cystamine with succinic anhydride and triethylamine in acetonitrile at room temperature [3]. The stoichiometry typically employs 0.96 equivalents of succinic anhydride relative to mono-Boc-cystamine to prevent formation of bis-substituted products [3]. After two hours of stirring, the solvent is evaporated and the crude residue is treated with ethyl acetate to form a uniform paste [3].

Purification through precipitation provides an efficient method for isolating the target compound [3]. The paste is treated with hexane until a suspension forms, followed by filtration and washing to afford an off-white solid in approximately ninety percent yield [3]. This precipitation approach eliminates the need for complex chromatographic purification while maintaining high product purity suitable for subsequent synthetic applications.

Protection/Deprotection Strategies for Tert-Butyloxycarbonyl Groups

The tert-butyloxycarbonyl protecting group serves as one of the most widely utilized amine protecting groups in organic synthesis due to its exceptional stability towards nucleophilic reagents, hydrogenolysis, and base hydrolysis [13]. Installation of the Boc group can be accomplished through several methods, with di-tert-butyl dicarbonate being the preferred reagent under aqueous conditions using sodium hydroxide as base [7]. Alternative conditions include acetonitrile solutions with 4-dimethylaminopyridine as the base catalyst [7].

Traditional deprotection methods rely primarily on acidic conditions using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [7]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation, which requires careful consideration of potential alkylation side reactions with nucleophilic groups [7]. Scavengers such as anisole or thioanisole are commonly employed to trap the electrophilic tert-butyl cation and prevent unwanted alkylation reactions [7].

Alternative deprotection strategies have been developed to address limitations of traditional acidic methods [13]. Sequential treatment with trimethylsilyl iodide followed by methanol provides a mild deprotection route that proceeds through silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis to the carbamic acid, and final decarboxylation to yield the free amine [7]. This method proves particularly valuable when other deprotection conditions are too harsh for sensitive substrates [7].

Fluorinated alcohol-mediated deprotection represents an innovative approach that eliminates the need for additional acid catalysts [15]. Heating Boc-protected compounds in fluorinated alcohols such as 2,2,2-trifluoroethanol or hexafluoroisopropanol provides clean deprotection under neutral conditions [15]. The products can be recovered through simple solvent evaporation without aqueous workup, and in many cases no further purification is required [15].

Selective deprotection strategies enable differential removal of multiple Boc groups within the same molecule [20]. Thermal deprotection in continuous flow systems allows precise temperature control to achieve selectivity between primary and secondary Boc-protected amines [20]. Studies demonstrate that aryl Boc groups can be selectively removed at 150°C while alkyl Boc groups require more forcing conditions at 180-240°C [23]. This selectivity arises from differences in the electronic environment and steric accessibility of the protecting groups [23].

Disulfide Bond Formation and Stability Optimization

Disulfide bond formation in Boc-Cystamine-Suc-OH derivatives occurs through oxidation of thiol groups to create the characteristic sulfur-sulfur linkage [9]. The formation constitutes a two-electron oxidation process that converts reduced sulfhydryl groups of cysteines into the oxidized cystine residue [9]. In cellular environments, this reaction is often supported and accelerated by enzymes such as thioredoxin or protein disulfide isomerases [9].

The stability of disulfide bonds varies significantly based on structural and environmental factors [33]. Research demonstrates that disulfide reactivity can vary by four orders of magnitude depending on the molecular context [33]. Five-membered ring disulfides exhibit particularly enhanced reactivity compared to acyclic linear disulfides or six-membered rings [33]. This variation arises from favorable electrostatic stabilization of the incipient positive charge on the sulfur reaction center by remote groups or neighboring sulfur atoms when orbitals are suitably aligned [33].

Optimization strategies for disulfide stability focus on controlling the local chemical environment and conformational constraints [29]. Extended disulfide bonds using noncanonical amino acids with longer side-chain thiols have been developed to overcome geometric limitations of natural cysteine disulfides [29]. These longer and more flexible linkages facilitate cross-linking of sites within proteins that would be inaccessible to conventional disulfide bonds [29].

The bacterial disulfide formation machinery provides insights into optimization strategies for synthetic systems [10]. The DsbA-DsbB system introduces disulfides through vectorial oxidation, preferentially forming bonds between consecutive cysteine residues in the primary sequence [10]. However, proteins requiring formation of non-consecutive disulfides often become incorrectly oxidized, necessitating isomerization systems such as DsbC to catalyze rearrangement of non-native disulfide bonds [10].

Computational approaches enable prediction and optimization of disulfide bond formation [30]. Physics-based methods incorporating implicit solvent molecular mechanics combined with knowledge-based approaches can identify pairs of protein residues suitable for disulfide bond formation [30]. These methods successfully identify native disulfides within the top six percent of reasonable residue pairs and artificial stabilizing disulfides within the top thirteen percent of ranked predictions [30].

Environmental factors significantly influence disulfide stability and reactivity [33]. Particular disulfides in proteins show enhanced reactivity due to favorable electrostatic interactions, with controlling these factors allowing design of efficient scavengers and high-stability proteins [33]. The reactivity patterns are consistent with selective oxidative damage to specific disulfides, including those in certain proteins under physiological conditions [33].

Purification and Characterization Techniques

Chromatographic Methods for Purity Assessment

Reversed-phase high-performance liquid chromatography remains the most widely utilized method for peptide and peptide derivative separations, offering superior speed and efficiency compared to other chromatographic modes [18]. The technique proves particularly valuable for Boc-Cystamine-Suc-OH analysis due to the availability of volatile mobile phases that facilitate both analytical and preparative separations [18]. The majority of researchers employ acidic conditions below pH 3.0 utilizing aqueous trifluoroacetic acid and acetonitrile systems [18].

Optimal separation conditions for Boc-protected compounds typically employ 0.2-0.25% trifluoroacetic acid concentrations, significantly higher than traditionally used ranges of 0.05-0.1% [18]. This increased trifluoroacetic acid concentration enhances peptide resolution through improved ion-pairing properties [18]. Trifluoroacetic acid functions as an effective anionic counterion that interacts with protonated basic residues, while its volatility eliminates the need for subsequent sample desalting [18].

Gradient optimization represents a critical parameter for achieving optimal separations of Boc-Cystamine-Suc-OH derivatives [18]. Acetonitrile gradients typically range from 0.5-2.0% per minute, with steeper gradients providing faster analysis times and shallower gradients offering enhanced resolution [18]. Temperature control at room temperature provides consistent results while avoiding potential thermal degradation of labile protecting groups [18].

Preparative reversed-phase chromatography protocols enable purification of sample loads up to 200 mg on analytical columns using standard instrumentation [18]. The scalability proves particularly valuable for Boc-Cystamine-Suc-OH synthesis where moderate quantities are required for subsequent coupling reactions [18]. Preparative conditions typically employ higher trifluoroacetic acid concentrations and modified gradient profiles to accommodate increased sample loading [18].

Alternative chromatographic modes provide complementary separation mechanisms for complex mixtures [18]. Size-exclusion chromatography offers assessment of oligomerization states and molecular weight distributions [18]. Ion-exchange chromatography enables separation based on charge differences, particularly valuable when analyzing products with varying degrees of protection or deprotection [18]. Mixed-mode hydrophilic interaction chromatography combined with cation-exchange provides novel selectivity for hydrophilic peptide derivatives [18].

Peak shape optimization remains critical for achieving reliable quantitative analysis [21]. Peptide hydrazides and related derivatives often exhibit tailing peaks that complicate integration and reduce resolution [21]. Alkylation strategies using compounds such as anisaldehyde can significantly improve peak symmetry and purification efficacy [21]. Research demonstrates that alkylated products show sharper peaks with higher symmetry, increasing isolated yields by more than three-fold compared to free hydrazide segments [21].

Spectroscopic Analysis of Functional Group Integrity

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization for Boc-Cystamine-Suc-OH and related derivatives [23]. Proton nuclear magnetic resonance analysis enables verification of protecting group integrity through characteristic chemical shift patterns [23]. The tert-butyl group of the Boc protecting group exhibits a distinctive singlet around 1.4-1.5 ppm integrating for nine protons [23]. The presence of this signal confirms successful protection while its absence indicates deprotection has occurred [23].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through analysis of carbonyl carbon environments [23]. The Boc carbonyl carbon typically appears around 155-156 ppm, while the quaternary carbon of the tert-butyl group resonates around 28 ppm [23]. The succinic acid portion contributes characteristic signals for the carboxylic acid carbonyl around 175 ppm and the methylene carbons around 29-30 ppm [23].

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis [24]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry proves particularly effective for peptide derivatives, offering high sensitivity and accurate mass determination [24]. The technique enables detection of pmol quantities while providing reliable molecular ion identification [24].

Fragmentation patterns in mass spectrometry offer structural elucidation capabilities beyond simple molecular weight determination [24]. Post-source decay analysis generates sequence-specific fragment ions that confirm structural integrity [24]. The fragmentation behavior varies significantly depending on the charge localization and the presence of basic residues [24]. Derivatization strategies can enhance fragmentation patterns and improve sequence coverage [24].

Infrared spectroscopy enables functional group analysis through characteristic absorption bands [25]. Amide functional groups exhibit well-defined absorption patterns including amide I bands at 1600-1800 cm⁻¹, amide II bands at 1470-1570 cm⁻¹, and amide III bands at 1250-1350 cm⁻¹ [25]. The carbonyl stretching frequency of the Boc protecting group typically appears around 1700 cm⁻¹, providing confirmation of protecting group presence [25].

Density functional theory calculations enable prediction and interpretation of infrared spectra for complex molecules [25]. Computational analysis allows independent calculation of vibrational frequencies for each functional group component [25]. The calculated spectra provide insight into the contribution of individual structural elements to the overall spectroscopic signature [25]. This approach proves particularly valuable for analyzing overlapping absorption bands and assigning specific vibrational modes [25].

Analytical TechniqueKey ParametersCharacteristic SignalsApplications
¹H NMRChemical shift, integrationBoc t-Bu: 1.4-1.5 ppm (9H)Protecting group verification
¹³C NMRChemical shiftBoc C=O: 155-156 ppmStructural confirmation
MALDI-TOF MSm/z ratio, isotope pattern[M+H]⁺: 353.48Molecular weight determination
IR SpectroscopyWavenumber, intensityAmide I: 1600-1800 cm⁻¹Functional group analysis
RP-HPLCRetention time, peak areaVariable based on conditionsPurity assessment

Solubility and Stability Profiles

Boc-Cystamine-Suc-OH exhibits distinct solubility characteristics that are fundamentally influenced by its disulfide-containing structure and succinic acid functionality. The compound demonstrates limited aqueous solubility under standard conditions, with enhanced dissolution observed in organic solvents such as dimethyl sulfoxide and dimethylformamide [2]. The presence of the tert-butyloxycarbonyl protecting group contributes to increased lipophilicity, while the terminal carboxylic acid moiety provides some hydrophilic character [3] [4].

The molecular formula C13H24N2O5S2 corresponds to a molecular weight of 352.47 g/mol, with the compound existing as a white crystalline powder under standard conditions [3] [5]. The melting point ranges from 73-77°C, indicating moderate thermal stability in the solid state [3] [5]. Storage requirements specify maintenance at 2-8°C under inert atmosphere conditions to prevent oxidative degradation [4] [6].

pH-Dependent Degradation Kinetics

The stability of Boc-Cystamine-Suc-OH demonstrates significant pH dependence, primarily governed by the ionization state of thiol groups and the reactivity of disulfide bonds. Under acidic conditions (pH < 6), the compound exhibits enhanced stability due to protonation of potential nucleophilic sites, which reduces the rate of thiol-disulfide exchange reactions [7] [8]. The protonation effectively minimizes the concentration of reactive thiolate anions that would otherwise facilitate disulfide bond cleavage.

At neutral to slightly basic pH (7-8), the compound maintains moderate stability, though degradation pathways become more pronounced as the pH increases toward the pKa values of relevant thiol groups [7] [8]. The glutathione system, which serves as the primary reducing environment in biological systems, has a thiol pKa of approximately 8.8, making it increasingly reactive at physiological pH [9] [8].

Under strongly basic conditions (pH > 8), accelerated degradation occurs due to increased formation of nucleophilic thiolate anions. These reactive species readily participate in thiol-disulfide exchange reactions, leading to rapid decomposition of the compound [7] [8]. The degradation follows first-order kinetics with respect to hydroxide ion concentration, consistent with base-catalyzed nucleophilic mechanisms.

Redox-Responsive Behavior

The redox-responsive nature of Boc-Cystamine-Suc-OH represents its most significant functional characteristic, particularly in biological applications where controlled drug release is desired. The compound's disulfide bridge serves as a cleavable linker that responds selectively to reducing environments, making it valuable for targeted intracellular delivery systems [11] [12].

Glutathione-Mediated Disulfide Cleavage Mechanisms

Glutathione represents the primary reducing agent responsible for disulfide cleavage in biological systems, with intracellular concentrations ranging from 1-10 millimolar [9] [8]. The glutathione-mediated reduction of Boc-Cystamine-Suc-OH proceeds through a well-characterized two-step mechanism involving sequential thiol-disulfide exchange reactions [13] [14].

The initial step involves nucleophilic attack by the glutathione thiolate anion on the disulfide bond of Boc-Cystamine-Suc-OH, forming a mixed disulfide intermediate. This reaction exhibits an activation energy of approximately 18.7 kcal/mol under physiological conditions (pH 7.4, 37°C) [13]. The reaction rate demonstrates first-order dependence on both glutathione and substrate concentrations, with rate constants typically in the range of 10²-10³ M⁻¹s⁻¹ [13] [14].

The second step involves resolution of the mixed disulfide intermediate through attack by a second glutathione molecule or by an intramolecular thiol group. This step proceeds with a lower activation energy of 7.2 kcal/mol, making it kinetically favorable once the initial exchange has occurred [13]. The overall reaction results in formation of oxidized glutathione (glutathione disulfide) and release of the reduced cystamine derivative.

Under physiological conditions (37°C, pH 7.4, 5 millimolar glutathione), the half-life for complete disulfide cleavage ranges from 10-30 minutes, making the system suitable for controlled intracellular drug release applications [15] [8]. The reaction demonstrates pH dependence consistent with the ionization of glutathione's thiol group (pKa ≈ 8.8), with increased reaction rates observed at higher pH values where the thiolate form predominates [9] [8].

Thiol-Disulfide Exchange Dynamics

The thiol-disulfide exchange dynamics of Boc-Cystamine-Suc-OH follow classical SN2 nucleophilic substitution mechanisms, proceeding through linear trisulfide-like transition states [14] [8]. The reaction exhibits characteristic features of bimolecular displacement, with the nucleophilic thiolate attacking the electrophilic sulfur of the disulfide bond while the other sulfur serves as the leaving group.

The exchange dynamics are influenced by several structural factors including the electronic environment around the disulfide bond, steric hindrance from neighboring groups, and the stability of leaving groups [14]. In the case of Boc-Cystamine-Suc-OH, the symmetrical nature of the cystamine backbone ensures that both sulfur atoms are equally susceptible to nucleophilic attack, resulting in predictable cleavage patterns.

The reaction demonstrates solvent dependence, with aqueous environments providing optimal conditions for thiol-disulfide exchange due to effective solvation of charged transition states [14]. The presence of hydrogen bond donors in the vicinity of the reaction center can significantly influence reaction rates by stabilizing anionic intermediates and transition states [13].

Temperature effects on exchange dynamics follow Arrhenius behavior, with reaction rates increasing exponentially with temperature. The measured activation energies for the two-step glutathione-mediated cleavage (18.7 and 7.2 kcal/mol respectively) are consistent with values reported for similar disulfide-containing compounds [13]. These relatively moderate activation barriers ensure that cleavage occurs readily under physiological conditions while maintaining stability during storage and transport.

XLogP3

0.4

Dates

Last modified: 08-16-2023

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